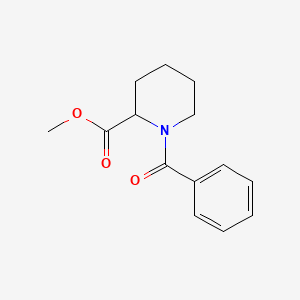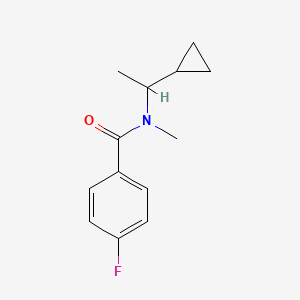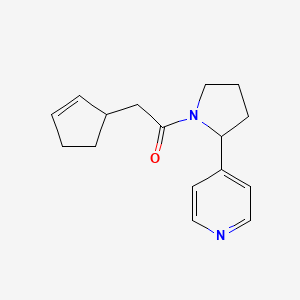
2-chloro-N-(1-cyclopropylethyl)-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(1-cyclopropylethyl)-N-methylbenzamide, also known as CX-5461, is a small molecule inhibitor that has been identified as a promising anticancer drug candidate. This compound is a selective inhibitor of RNA polymerase I transcription, which is overexpressed in many types of cancer cells. CX-5461 has shown significant efficacy in preclinical studies and is currently in clinical trials for the treatment of various types of cancer.
Mechanism of Action
2-chloro-N-(1-cyclopropylethyl)-N-methylbenzamide selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of the transcription initiation complex. This leads to the inhibition of ribosome biogenesis and protein synthesis, ultimately resulting in cancer cell death.
Biochemical and Physiological Effects:
2-chloro-N-(1-cyclopropylethyl)-N-methylbenzamide has been shown to have significant antitumor activity in preclinical studies. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. 2-chloro-N-(1-cyclopropylethyl)-N-methylbenzamide has also been shown to enhance the efficacy of other anticancer drugs, such as cisplatin and gemcitabine.
Advantages and Limitations for Lab Experiments
One advantage of 2-chloro-N-(1-cyclopropylethyl)-N-methylbenzamide is its selectivity for cancer cells, which minimizes the potential for off-target effects. However, the compound has a relatively short half-life and requires frequent dosing. Additionally, 2-chloro-N-(1-cyclopropylethyl)-N-methylbenzamide has shown some toxicity in preclinical studies, particularly at higher doses.
Future Directions
There are several potential future directions for the development of 2-chloro-N-(1-cyclopropylethyl)-N-methylbenzamide as an anticancer drug. One area of focus is the identification of biomarkers that can predict response to the drug. Another area of focus is the development of combination therapies that can enhance the efficacy of 2-chloro-N-(1-cyclopropylethyl)-N-methylbenzamide. Additionally, there is interest in exploring the use of 2-chloro-N-(1-cyclopropylethyl)-N-methylbenzamide in combination with immunotherapy, as the compound has been shown to enhance the antitumor immune response. Finally, there is interest in exploring the use of 2-chloro-N-(1-cyclopropylethyl)-N-methylbenzamide in the treatment of other diseases, such as viral infections and autoimmune disorders.
Synthesis Methods
The synthesis of 2-chloro-N-(1-cyclopropylethyl)-N-methylbenzamide involves several steps, starting from commercially available starting materials. The key step in the synthesis is the formation of the benzamide ring, which is achieved by the reaction of 4-chloro-3-nitrobenzoic acid with cyclopropylmethylamine. The resulting intermediate is then reduced to the corresponding amine, which is further reacted with methyl chloroformate to form the final compound, 2-chloro-N-(1-cyclopropylethyl)-N-methylbenzamide.
Scientific Research Applications
2-chloro-N-(1-cyclopropylethyl)-N-methylbenzamide has been extensively studied for its potential as an anticancer drug. The compound has been shown to selectively inhibit RNA polymerase I transcription, which is overexpressed in many types of cancer cells. This leads to the inhibition of ribosome biogenesis and protein synthesis, ultimately resulting in cancer cell death.
properties
IUPAC Name |
2-chloro-N-(1-cyclopropylethyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c1-9(10-7-8-10)15(2)13(16)11-5-3-4-6-12(11)14/h3-6,9-10H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRMSLCMDRISPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(C)C(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

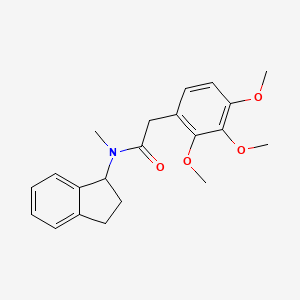

![1-[4-(2-Ethylpiperidine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7493506.png)
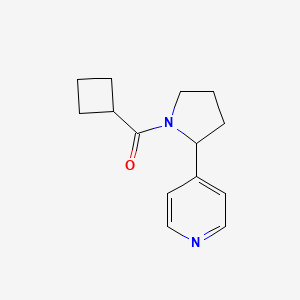

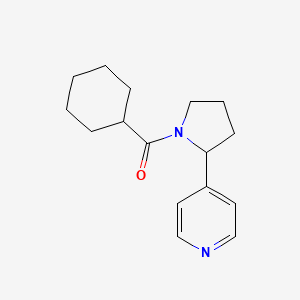


![N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]benzamide](/img/structure/B7493538.png)

